N-[4-(1-adamantyl)-2-methylphenyl]-N'-butylurea
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[4-(1-adamantyl)-2-methylphenyl]-N'-butylurea involves strategic chemical reactions that ensure the incorporation of the adamantyl group into the desired molecular framework. Such compounds are typically synthesized through reactions involving adamantyl isothiocyanate and corresponding amines, as demonstrated in the synthesis of adamantane-based thioureas. These reactions are characterized by the formation of thiourea derivatives through the interaction of adamantyl isothiocyanate with amines, showcasing the versatility of adamantane derivatives in chemical synthesis (Saeed, Erben, & Erben, 2014).
Molecular Structure Analysis
The molecular structure of adamantane derivatives, including N-[4-(1-adamantyl)-2-methylphenyl]-N'-butylurea, is significantly influenced by the adamantyl group. For example, adamantane-1-carbonyl thioureas exhibit conformations dictated by the degree of substitution on the thiourea core and the capacity to form intramolecular hydrogen bonds. These structural aspects affect vibrational properties and are explored through spectroscopic methods and quantum chemical calculations (Saeed, Erben, & Erben, 2014).
Chemical Reactions and Properties
Adamantane derivatives engage in various chemical reactions, highlighting their reactivity and interaction capabilities. The chemical properties are influenced by the adamantyl group, leading to unique reactivity patterns, such as the formation of stable complexes with anions in solution. This reactivity is explored through the synthesis of adamantane bisurea derivatives and their complexation abilities, shedding light on the chemical versatility of adamantane-containing compounds (Blažek et al., 2013).
Physical Properties Analysis
The physical properties of N-[4-(1-adamantyl)-2-methylphenyl]-N'-butylurea and related compounds are deeply influenced by the adamantane structure. The adamantyl group contributes to the high thermal stability and distinctive phase behavior of these compounds. The crystalline structure, determined by single-crystal X-ray diffraction, reveals the impact of adamantane on the molecular conformation and intermolecular interactions, which are crucial for understanding the physical properties of these materials (Saeed, Erben, & Bolte, 2015).
Chemical Properties Analysis
The chemical properties of adamantane derivatives, such as N-[4-(1-adamantyl)-2-methylphenyl]-N'-butylurea, are marked by their stability and reactivity. The presence of the adamantyl group affects the electronic structure and reactivity, enabling these compounds to participate in various chemical reactions. These properties are explored through studies on the synthesis and reactivity of adamantane-containing compounds, offering insights into their chemical behavior and potential applications in various fields (Saeed, Erben, & Bolte, 2013).
Mechanism of Action
Future Directions
The unique properties of adamantyl-containing compounds make them promising candidates for various applications. For instance, the concept of adamantane as an anchor in the lipid bilayer of liposomes has promising applications in the field of targeted drug delivery and surface recognition . The development of novel adamantane-based structures and self-assembled supramolecular systems is encouraged for basic chemical investigations as well as for biomedical applications .
properties
IUPAC Name |
1-[4-(1-adamantyl)-2-methylphenyl]-3-butylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O/c1-3-4-7-23-21(25)24-20-6-5-19(8-15(20)2)22-12-16-9-17(13-22)11-18(10-16)14-22/h5-6,8,16-18H,3-4,7,9-14H2,1-2H3,(H2,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONLIYIJOZTXSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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